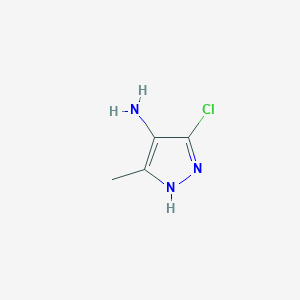

5-氯-3-甲基-1H-吡唑-4-胺

描述

5-Chloro-3-methyl-1H-pyrazol-4-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s an important intermediate for the synthesis of various pyrazole derivatives .

Synthesis Analysis

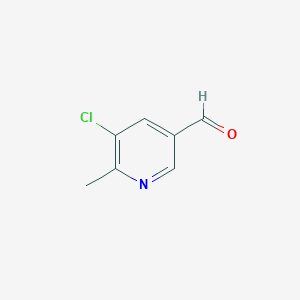

The synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis

The crystal structure of 5-chloro-3-methyl-1H-pyrazol-4-amine was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

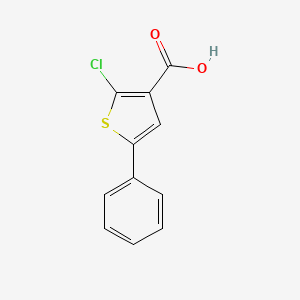

The chemical reactivity of 5-chloro-3-methyl-1H-pyrazol-4-amine is significant in the synthesis of different poly functional heterocyclic compounds . It’s a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .科学研究应用

吡唑衍生物的合成

5-氯-3-甲基-1H-吡唑-4-胺: 是合成各种吡唑衍生物的多功能中间体。 这些衍生物结构多样,由于其广泛的生物活性,在药物开发中具有巨大潜力 。该化合物能够进行各种化学反应,使其成为创建具有潜在抗菌、抗炎、抗病毒和抗癌特性的新分子的宝贵起点。

晶体学研究

吡唑衍生物的晶体结构,包括来自5-氯-3-甲基-1H-吡唑-4-胺的衍生物,提供了对其分子几何形状及其与生物靶标的潜在相互作用的见解。 X射线晶体学可以揭示取代基的取向及其空间排列,这对于理解化合物的反应性和设计具有所需生物活性的分子至关重要 。

抗惊厥特性

从5-氯-3-甲基-1H-吡唑-4-胺合成的衍生物已探索其抗惊厥特性。 吡唑核心结构的修饰可以导致在治疗癫痫发作疾病中具有潜在治疗应用的化合物 。

抗肿瘤活性

一些5-氯-3-甲基-1H-吡唑-4-胺的衍生物已被评估其抗肿瘤活性。 研究表明,对吡唑环的某些修饰会导致对癌细胞系(如HeLa细胞)具有良好疗效的化合物 。这突出了该化合物在开发新型抗癌药物中的作用。

荧光传感器

吡唑环,当掺入更大的杂环体系时,可以有助于荧光传感器的开发。 这些传感器可用于检测各种生物和化学物质,5-氯-3-甲基-1H-吡唑-4-胺的结构灵活性允许对传感器的特性进行微调 。

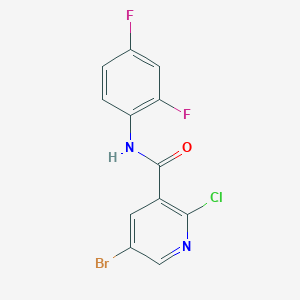

吡唑并喹啉的合成

5-氯-3-甲基-1H-吡唑-4-胺: 也参与了吡唑并喹啉的合成,吡唑并喹啉是一类具有潜在生物活性的化合物。 与其他有机底物的反应可以导致形成吡唑并喹啉衍生物,这些衍生物正在探索其治疗潜力 。

作用机制

Target of Action

Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to impact a broad range of biological pathways due to their diverse biological activities .

Result of Action

It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

For instance, the corrosion protection properties of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, for mild steel in hydrochloric acid were found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .

未来方向

Pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazol-4-amine, have attracted much attention due to their wide spectrum of biological activities . They are being tested and clinically evaluated as potential new drugs . Future research may focus on exploring its potential applications in medical and pharmaceutical fields.

属性

IUPAC Name |

3-chloro-5-methyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-2-3(6)4(5)8-7-2/h6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBSRHSFJZNXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

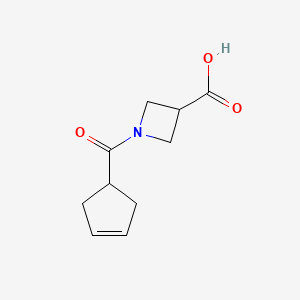

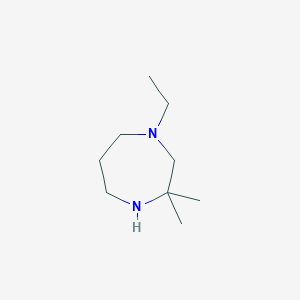

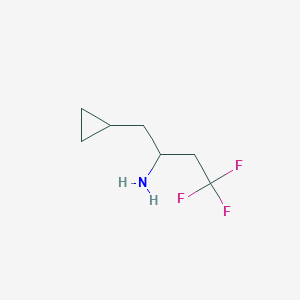

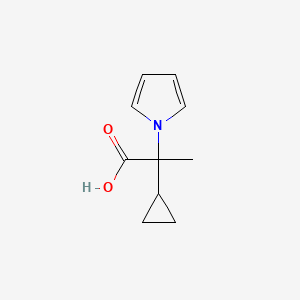

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)